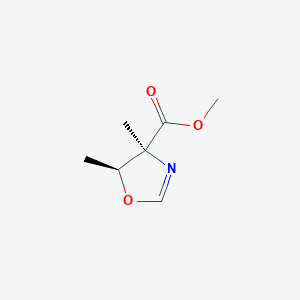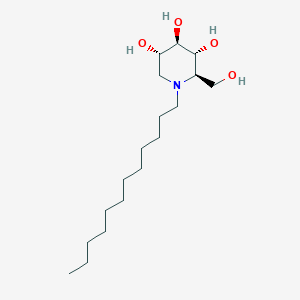
Hexyl beta-D-glucopyranoside
Overview
Description
Hexyl beta-D-glucopyranoside is a non-ionic surfactant commonly used for solubilizing membrane proteins. It is a type of alkyl glucoside, which consists of a glucose molecule bonded to a hexyl group. This compound is known for its amphipathic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .
Mechanism of Action
Target of Action
It is known to be a non-ionic detergent used for solubilizing membrane proteins , suggesting that its targets could be membrane proteins.
Mode of Action
As a non-ionic detergent, Hexyl Beta-D-Glucopyranoside likely interacts with its targets by disrupting the lipid bilayer of cell membranes, thereby solubilizing membrane proteins . This allows the proteins to be extracted from the membrane for further study or manipulation.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific membrane proteins it interacts with. By solubilizing these proteins, it can facilitate their study and potentially influence cellular processes in which these proteins are involved .
Action Environment
Environmental factors such as temperature, pH, and ionic strength can influence the action, efficacy, and stability of detergents like this compound .
Biochemical Analysis
Biochemical Properties
Hexyl beta-D-glucopyranoside is known to interact with various enzymes, proteins, and other biomolecules. It is often used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions . The N189F dalcochinase mutant has been shown to give a higher yield of this compound via reverse hydrolysis reactions in buffer-saturated alcohol systems .
Cellular Effects
A structurally similar compound, (Z)-3-hexenyl-β-D-glucopyranoside, has demonstrated potent cytotoxic activity against Panc1 cancer cells . It was shown to induce cellular apoptosis and cell growth arrest at the S phase of the cell cycle in Panc1 cells .
Molecular Mechanism
It is known to be involved in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions . This process is catalyzed by the N189F dalcochinase mutant .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions , suggesting that it remains stable over time under these conditions.
Metabolic Pathways
It is known to be involved in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions .
Transport and Distribution
As a non-ionic detergent, it is likely to be distributed in areas where membrane proteins are present .
Subcellular Localization
As a non-ionic detergent, it is likely to be found in areas where membrane proteins are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl beta-D-glucopyranoside can be synthesized through enzymatic methods, specifically using beta-glucosidase enzymes. The synthesis involves the reverse hydrolysis reaction, where glucose and hexanol are combined in the presence of the enzyme. The reaction typically occurs in non-aqueous systems such as organic solvents, ionic liquids, or co-solvent mixtures. For instance, a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme, and 20% (v/v) hexanol in an appropriate solvent system at 30°C can yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar enzymatic synthesis routes but on a larger scale. The use of engineered enzymes and optimized reaction conditions ensures higher yields and purity. The process involves continuous monitoring and control of reaction parameters to maintain enzyme activity and prevent secondary hydrolysis of the product .
Chemical Reactions Analysis
Types of Reactions: Hexyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and hexanol in the presence of water and an enzyme. Transglucosylation involves the transfer of the glucose moiety to another alcohol or sugar molecule.
Common Reagents and Conditions:
Hydrolysis: Water and beta-glucosidase enzyme.
Transglucosylation: Another alcohol or sugar molecule and beta-glucosidase enzyme.
Major Products:
Hydrolysis: Glucose and hexanol.
Transglucosylation: A new alkyl glucoside with a different alkyl group.
Scientific Research Applications
Hexyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of homogeneous bilayer liposomes and other nanostructures.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
Comparison with Similar Compounds
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
- Nonyl beta-D-glucopyranoside
- Methyl beta-D-galactopyranoside
Properties
IUPAC Name |
2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZJLFFSJARQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860670 | |
| Record name | Hexyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexyl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59080-45-4 | |
| Record name | Hexyl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
51.5 °C | |
| Record name | Hexyl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid](/img/structure/B43725.png)



